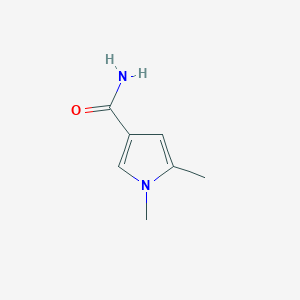

1,5-Dimethyl-1H-pyrrole-3-carboxamide

Description

Overview of Pyrrole (B145914) Heterocycles in Synthetic and Medicinal Chemistry

Pyrrole heterocycles are fundamental building blocks in organic chemistry and are of paramount importance in medicinal chemistry. nih.gov The pyrrole nucleus is a key structural component of many vital natural products, including heme, chlorophyll, and vitamin B12. rsc.org This natural prevalence has inspired chemists to explore pyrrole and its derivatives as "privileged scaffolds" in drug design. These scaffolds are molecular frameworks that are able to bind to multiple biological targets, making them rich sources for the development of new drugs. rsc.orgresearchgate.net

The utility of the pyrrole ring in medicinal chemistry is underscored by its presence in a number of blockbuster drugs. Notable examples include Atorvastatin, a leading cholesterol-lowering medication, and Ketorolac, a potent non-steroidal anti-inflammatory drug (NSAID). rsc.org Furthermore, the pyrrole motif is central to the mechanism of action of several targeted cancer therapies, such as Sunitinib, a multi-kinase inhibitor. nih.gov The biological versatility of pyrrole derivatives is vast, with research demonstrating activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.govsyrris.com

From a synthetic standpoint, the aromatic nature of the pyrrole ring allows for a variety of chemical modifications. It readily undergoes electrophilic substitution, enabling the introduction of diverse functional groups at various positions on the ring. rsc.org Numerous named reactions, such as the Paal-Knorr synthesis, Hantzsch pyrrole synthesis, and Van Leusen reaction, provide reliable methods for constructing the pyrrole core from simpler acyclic precursors, allowing for the creation of complex and functionally diverse pyrrole libraries for biological screening. rsc.orgnih.gov

Historical Context of Pyrrole-3-carboxamide Derivatives in Academic Research

While the broader pyrrole scaffold has a long history, focused academic and industrial research into pyrrole-3-carboxamide derivatives as a distinct chemical class has gained significant momentum in recent decades. This interest is largely driven by the discovery of natural products containing this moiety and the subsequent success of synthetic derivatives in targeting key disease pathways.

A pivotal moment in validating the pharmacological importance of this scaffold was the investigation of marine alkaloids. Many sponge-derived natural products, known as pyrrole-imidazole alkaloids (PIAs), feature the pyrrole carboxamide core. nih.gov These natural products, such as Agelastatin A, exhibit potent biological activities, including antitumor effects, stimulating further research into the synthesis and therapeutic potential of the core structure. nih.gov

In the realm of synthetic medicinal chemistry, the pyrrole-3-carboxamide scaffold has emerged as a highly effective pharmacophore for kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. A landmark achievement in this area was the development of Sunitinib, an oral multi-kinase inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. nih.gov The core of Sunitinib is a 2,4-dimethyl-1H-pyrrole-3-carboxamide moiety, demonstrating the power of this specific substitution pattern to achieve potent and selective enzyme inhibition. nih.govnih.gov This success has spurred extensive research into structurally related compounds, with numerous studies describing the synthesis of new derivatives and their evaluation as antitumor agents. nih.govresearchgate.net

Beyond cancer, research has expanded to other therapeutic areas. For instance, novel pyrrole-3-carboxamide derivatives have been designed and synthesized as inhibitors of EZH2 (enhancer of zeste homologue 2), a target in oncology. rsc.org Other research programs have explored these compounds for their potential as antibacterial agents, building on the established utility of pyrrolamides as inhibitors of bacterial DNA gyrase. nih.gov

Rationale for Focused Research on 1,5-Dimethyl-1H-pyrrole-3-carboxamide

The specific compound This compound represents a distinct isomer within the broader class of dimethyl-pyrrole-carboxamides. While its direct biological activity is not as extensively documented in peer-reviewed literature as its 2,4-dimethyl counterpart found in Sunitinib, the rationale for its focused research lies in its value as a chemical building block and a tool for exploring structure-activity relationships (SAR).

In medicinal chemistry, the process of drug discovery often involves the systematic synthesis and testing of a library of related compounds to understand how small changes in molecular structure affect biological activity. The position of substituents on a scaffold can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Therefore, the synthesis of isomers like This compound is a logical and necessary step in the exploration of the dimethyl-pyrrole-carboxamide chemical space.

The primary rationale for research involving this specific compound can be summarized as follows:

Scaffold for Library Synthesis: It serves as a readily available or synthesizable starting material for the creation of more complex molecules. The carboxamide group provides a convenient handle for attaching various side chains and functional groups through standard amide coupling reactions.

Comparative Biological Evaluation: By synthesizing derivatives of the 1,5-dimethyl scaffold and comparing their biological activity to the more studied 2,4-dimethyl analogues, researchers can probe the specific spatial and electronic requirements of the target protein's binding site. This comparative analysis is crucial for designing next-generation inhibitors with improved properties.

Intermediate in Multi-step Synthesis: The compound can act as a key intermediate in the total synthesis of more complex natural products or designed therapeutic agents. Its specific substitution pattern may be required to achieve a particular synthetic goal or to influence the stereochemistry of subsequent reactions.

While it may not be a final drug candidate itself, the study and utilization of This compound are integral to the iterative process of drug design and discovery, providing valuable insights and chemical tools for the development of new therapeutics.

Structure

3D Structure

Properties

CAS No. |

89943-18-0 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1,5-dimethylpyrrole-3-carboxamide |

InChI |

InChI=1S/C7H10N2O/c1-5-3-6(7(8)10)4-9(5)2/h3-4H,1-2H3,(H2,8,10) |

InChI Key |

IUJCICMQHBMRFO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN1C)C(=O)N |

Origin of Product |

United States |

Synthetic Methodologies for 1,5 Dimethyl 1h Pyrrole 3 Carboxamide and Analogues

Classical and Contemporary Pyrrole (B145914) Synthesis Approaches Relevant to the 1,5-Dimethyl-1H-pyrrole Motif

The synthesis of pyrrole derivatives is a well-established field, with several named reactions forming the cornerstone of synthetic strategies. These methods, while classical, have been continuously adapted to meet the demands of modern organic synthesis, including the preparation of specifically substituted pyrroles like the 1,5-dimethyl-1H-pyrrole scaffold.

Paal-Knorr Synthesis and its Adaptations for Pyrrole Derivatives

The Paal-Knorr synthesis is a robust and widely employed method for the formation of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849). wikipedia.orgorganic-chemistry.org The reaction is typically acid-catalyzed and proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring. wikipedia.org

The mechanism of the Paal-Knorr pyrrole synthesis involves the initial attack of the amine on one of the protonated carbonyl groups to form a hemiaminal intermediate. Subsequent intramolecular attack of the nitrogen on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole derivative, which then undergoes dehydration to afford the final substituted pyrrole. wikipedia.org

This classical method has been adapted for the synthesis of a wide array of N-substituted pyrroles by varying the primary amine used in the reaction. nih.govorganic-chemistry.org For the synthesis of 1,5-dimethyl-1H-pyrrole derivatives, a 1,4-dicarbonyl compound would be reacted with methylamine. The reaction conditions are generally mild, though they can require prolonged heating. researchgate.net Modern adaptations focus on the use of greener catalysts and solvent systems to improve the environmental footprint and efficiency of the reaction. nih.gov

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | 1,4-Dicarbonyl compound and a primary amine or ammonia. |

| Catalyst | Typically protic or Lewis acids. |

| Key Intermediates | Hemiaminal, 2,5-dihydroxytetrahydropyrrole. |

| Product | Substituted pyrrole. |

| Adaptability | The N-substituent is determined by the choice of the primary amine. |

Hantzsch Pyrrole Synthesis and Continuous Flow Adaptations for Pyrrole-3-carboxylic Acid Precursors

The Hantzsch pyrrole synthesis is another classical method that provides access to substituted pyrroles. This reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net The mechanism begins with the formation of an enamine from the β-ketoester and the amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org

The Hantzsch synthesis is particularly relevant for the preparation of pyrrole-3-carboxylic acid derivatives, which are precursors to pyrrole-3-carboxamides. syrris.com By using a β-ketoester, a carboxylate group is readily installed at the 3-position of the pyrrole ring.

A significant advancement in the Hantzsch synthesis is its adaptation to continuous flow chemistry. syrris.com This modern approach offers several advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and the potential for rapid library synthesis. In a continuous flow setup, solutions of the reactants are pumped through a heated microreactor, where the reaction takes place. This methodology has been successfully employed for the one-step synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones. syrris.com The HBr generated as a byproduct in the reaction is utilized in situ to hydrolyze the tert-butyl ester, directly affording the carboxylic acid. This can then be converted to the corresponding carboxamide in a subsequent step. syrris.com

Table 2: Comparison of Batch vs. Continuous Flow Hantzsch Synthesis

| Parameter | In-Flask (Batch) Synthesis | Continuous Flow Synthesis |

| Reaction Time | Typically hours | Can be as short as minutes. wikipedia.org |

| Workup | Requires multiple steps for intermediate isolation and purification | Can be a single continuous process without isolating intermediates. syrris.com |

| Yield | Often lower yields (e.g., 40% for a specific pyrrole-3-carboxylic acid). syrris.com | Generally higher yields (e.g., 65% for the same product). syrris.com |

| Scalability | Can be challenging to scale up safely | More readily and safely scalable. |

Condensation Reactions Involving Ketones and Amines for Pyrrole-2-carboxamides

The synthesis of pyrrole-2-carboxamides can be achieved through various condensation strategies. One notable method is the Barton-Zard pyrrole synthesis, which can be adapted to produce these structures. This reaction involves the condensation of an isocyanoacetate with a nitroalkene. researchgate.net To generate pyrrole-2-carboxamides, a suitable N-substituted isocyanoacetamide, such as N-methoxy-N-methyl-2-isocyanoacetamide, can be reacted with α-nitroalkenes or β-nitroacetates. researchgate.net This approach provides N-methoxy-N-methyl pyrrole-2-carboxamides, also known as pyrrole Weinreb amides, which are versatile intermediates for the synthesis of pyrrole-2-carboxaldehydes and other derivatives. researchgate.net

While not a direct condensation of a simple ketone and amine to form the final carboxamide in one step, this method represents a powerful condensation-cyclization strategy to access the pyrrole-2-carboxamide scaffold.

Cyclization of Substituted Hydrazones in Pyrrole Carboxamide Synthesis

Substituted hydrazones can serve as valuable precursors in the synthesis of pyrrole-containing structures, including those with carboxamide functionalities. One approach involves the synthesis of a pyrrole ring with a hydrazide moiety, which can then be further reacted to form hydrazones. For instance, a pyrrole carboxylic acid ester can be treated with hydrazine hydrate to form the corresponding carbohydrazide. nih.govnih.gov This pyrrole hydrazide can then be condensed with various aldehydes or ketones to yield a series of pyrrole-based hydrazones. nih.gov

While this method primarily describes the synthesis of hydrazones from a pre-formed pyrrole ring, the underlying principle of using hydrazone chemistry is a key tool in the functionalization and elaboration of pyrrole scaffolds.

Specific Routes to 1,5-Dimethyl-1H-pyrrole-3-carboxamide and Closely Related Structures

While the classical methods provide a general framework, specific substitution patterns often require tailored synthetic routes. The synthesis of this compound necessitates the introduction of a methyl group at the 1- and 5-positions and a carboxamide group at the 3-position.

Synthesis via Acid-Catalyzed Cyclization of 1,3-Dicarbonyl Compounds

A plausible and efficient route to this compound would involve the acid-catalyzed cyclization of a suitably substituted 1,3-dicarbonyl compound with methylamine. This approach is a variation of the fundamental principles of pyrrole synthesis, combining elements of both the Paal-Knorr and Hantzsch methodologies.

The key starting material for this synthesis would be a β-keto amide. Specifically, N-substituted acetoacetamide can react with an α-haloketone in the presence of a primary amine. To achieve the desired 1,5-dimethyl substitution, one could envision reacting a β-keto amide with chloroacetone in the presence of methylamine. The reaction would proceed through the initial formation of an enamine from the β-keto amide and methylamine, followed by nucleophilic attack on chloroacetone and subsequent cyclization to form the pyrrole ring. The final step would be the amidation of the resulting carboxylic acid or ester.

While a direct, one-pot synthesis of this compound from a 1,3-dicarbonyl compound is not explicitly detailed in the provided search results, the principles of the Hantzsch synthesis support this pathway. The reaction would likely involve the condensation of a β-keto amide (a 1,3-dicarbonyl derivative) with an α-haloketone and methylamine to construct the this compound core.

Multicomponent and One-Pot Reactions in Pyrrole Synthesis

Multicomponent reactions (MCRs) are highly valued in synthetic chemistry as they combine three or more reactants in a single operation, leading to complex products with high atom economy and efficiency. bohrium.com These reactions are particularly advantageous for creating molecular diversity and are well-suited for synthesizing libraries of compounds for structure-activity relationship studies. bohrium.com The pyrrole scaffold, a key structural motif in many drugs and natural products, is an ideal target for MCRs. orientjchem.orgtandfonline.com

Key advantages of MCRs in pyrrole synthesis include:

Flexibility and Efficiency : MCRs allow for the rapid assembly of complex pyrrole structures from simple starting materials. orientjchem.org

Reduced Waste : By combining multiple steps into one pot, MCRs minimize solvent use and purification steps, aligning with the principles of green chemistry. orientjchem.org

Operational Simplicity : These reactions often have simple procedures, reducing reaction time and energy consumption. orientjchem.orgtandfonline.com

Classic methods like the Hantzsch, Paal-Knorr, and Knorr syntheses form the basis for many modern one-pot approaches. pharmaguideline.comresearchgate.net For example, the Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia to form the pyrrole ring. pharmaguideline.comorganic-chemistry.org Modern variations have adapted this reaction to be more environmentally friendly, for instance, by using water as a solvent. orientjchem.org Similarly, the Hantzsch pyrrole synthesis reacts a β-ketoester with ammonia and an α-haloketone. pharmaguideline.comresearchgate.net A one-pot synthesis of pyrrole-3-carboxylic acid derivatives based on the Hantzsch reaction has been developed using continuous flow microreactors. researchgate.netsyrris.com

Table 1: Comparison of Selected Multicomponent Pyrrole Syntheses

| Synthesis Name | Reactants | Key Features |

| Paal-Knorr | 1,4-dicarbonyl compound, primary amine/ammonia | Simple condensation, often acid-catalyzed. pharmaguideline.comorganic-chemistry.org |

| Hantzsch | α-haloketone, β-ketoester, amine/ammonia | Versatile method for substituted pyrroles. pharmaguideline.comresearchgate.net |

| Barton-Zard | Isocyanoacetate, nitroalkene | Involves 1,4-addition followed by cyclization. pharmaguideline.comwikipedia.org |

| Van Leusen | Tosylmethyl isocyanide (TosMIC), enone | Base-catalyzed Michael addition followed by cyclization. wikipedia.org |

Ag(I)-Catalyzed Formal [3+2] Cycloaddition of Ynamides with Isoxazol-5-amines for Pyrrole-3-carboxamides

A highly efficient method for synthesizing functionalized 5-amino-1H-pyrrole-3-carboxamide derivatives involves a silver(I)-catalyzed formal [3+2] cycloaddition. beilstein-journals.orgnih.gov This reaction occurs between ynamides and unprotected isoxazol-5-amines in the presence of a catalytic amount of silver bis(trifluoromethanesulfonyl)imide (AgNTf2). beilstein-journals.orgbeilstein-journals.org

The reaction proceeds in high yields (up to 99%) under relatively simple conditions, typically using 1,2-dichloroethane (DCE) as a solvent at 80 °C in an open flask, demonstrating its robustness. beilstein-journals.org A key feature of this protocol is that for most products, purification can be achieved through simple precipitation without the need for column chromatography. beilstein-journals.org The proposed mechanism suggests the activation of the ynamide by the silver catalyst, leading to the formation of an unusual α-imino silver carbene intermediate. beilstein-journals.orgnih.gov This intermediate then undergoes cyclization and isomerization to construct the final pyrrole-3-carboxamide structure. beilstein-journals.org

Table 2: Ag(I)-Catalyzed Synthesis of 5-Amino-1H-pyrrole-3-carboxamides beilstein-journals.org

| Ynamide Substituent (R¹) | Isoxazole Substituent (R²) | Yield (%) |

| 4-MeC6H4 | H | 95 |

| 4-MeOC6H4 | H | 99 |

| 4-FC6H4 | H | 96 |

| Ph | Me | 94 |

| 4-MeC6H4 | Ph | 92 |

Esterification and Hydrolysis Pathways for Carboxylate Precursors

The synthesis of pyrrole-3-carboxamides often proceeds through a pyrrole-3-carboxylate intermediate. The formation and subsequent conversion of this ester are critical steps. Esterification of a pyrrole-3-carboxylic acid can be achieved through standard methods, such as reaction with an alcohol in the presence of thionyl chloride (SOCl2). sunderland.ac.uk

Conversely, the hydrolysis of a pyrrole-3-carboxylate ester to the corresponding carboxylic acid is a key step before the final amidation. In an innovative continuous flow approach based on the Hantzsch synthesis, the hydrolysis of a tert-butyl ester is accomplished in situ. researchgate.netsyrris.com The hydrogen bromide (HBr) generated as a byproduct of the initial pyrrole-forming reaction serves as the acid catalyst to cleave the tert-butyl group, yielding the pyrrole-3-carboxylic acid in a single, continuous process. researchgate.netsyrris.com This streamlined method is highly efficient and avoids the need to isolate the ester intermediate. syrris.com

Amide Coupling Reactions for the Carboxamide Moiety

The final step in the synthesis of many pyrrole-3-carboxamides is the formation of the amide bond. This is typically achieved by coupling a pyrrole-3-carboxylic acid with a suitable amine.

Common methods for this transformation include:

Use of Coupling Agents : Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to activate the carboxylic acid, facilitating the nucleophilic attack of the amine. google.com Cyclic alkyltriphosphonate anhydrides have also been employed as effective coupling agents in the synthesis of pyrrole carboxamides. google.com

Acid Chloride Intermediates : The carboxylic acid can be converted to a more reactive acyl chloride, for instance by using thionyl chloride (SOCl2) or oxalyl chloride. mdpi.com This intermediate readily reacts with an amine to form the desired amide. mdpi.com 2-(Trichloroacetyl)pyrroles are also used as stable pyrrole acid chloride surrogates, which react smoothly with amines. rsc.org

Oxidative Amidation : A non-traditional approach involves the oxidative amidation of a pyrrole carboxaldehyde. nih.gov This method uses catalytic amounts of tetrabutylammonium iodide (nBu4NI) and tert-butyl hydroperoxide (TBHP) as an oxidant to convert the aldehyde directly to a primary, secondary, or tertiary amide by reacting it with formamides or amines. nih.gov Mechanistic studies suggest this reaction proceeds through a pyrrole acyl radical intermediate. nih.gov

Organocatalyzed Coupling : An atom-economical method utilizes a self-assembled resorcinarene capsule as an organocatalyst to directly couple pyrroles with isocyanates, forming the amide bond within a nanoconfined space. nih.gov

Mechanistic Investigations of this compound Formation

The formation of the pyrrole ring is governed by complex reaction mechanisms involving cyclization and condensation steps, often influenced by the presence of acid catalysts that activate the substrates.

Detailed Mechanistic Pathways of Cyclization Reactions

The cyclization step is the critical ring-forming event in pyrrole synthesis. In the Paal-Knorr synthesis , the mechanism involves the initial formation of a hemiaminal from the reaction of a primary amine with one of the carbonyl groups of a 1,4-dicarbonyl compound. organic-chemistry.org This is followed by a rate-determining cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring. organic-chemistry.org It has been shown that the reaction does not proceed through an enamine intermediate before the cyclization step. organic-chemistry.org

In the Knorr pyrrole synthesis , the reaction begins with the condensation of an α-amino-ketone and a β-ketoester. wikipedia.org The initial imine formed tautomerizes to an enamine, which then undergoes an intramolecular cyclization. The final steps involve the elimination of a water molecule and isomerization to furnish the stable pyrrole product. wikipedia.org

Other syntheses involve different cyclization pathways. The Barton-Zard synthesis proceeds via a 1,4-addition of an isocyanoacetate to a nitroalkene, which is followed by a 5-endo-dig cyclization. wikipedia.org Iodine-mediated syntheses can proceed through various pathways, including an intramolecular Mannich-type condensation of an enamine intermediate. nih.gov

Role of Acid Catalysis and Electrophilic Activation in Pyrrole Formation

Acid catalysis plays a pivotal role in many classical pyrrole syntheses by activating carbonyl groups toward nucleophilic attack. In the Paal-Knorr reaction , the use of a weak acid like acetic acid accelerates the reaction. organic-chemistry.org Solid acid catalysts, such as aluminas, can also be used. The Brønsted acid sites on these catalysts are believed to protonate a carbonyl oxygen, facilitating the initial nucleophilic attack by the amine and subsequent condensation and dehydration steps. mdpi.com

In the Clauson-Kaas synthesis , which typically uses 2,5-dimethoxytetrahydrofuran as a 1,4-dicarbonyl surrogate, an acid catalyst is required to hydrolyze the acetal to generate the reactive dicarbonyl species in situ. nih.govbeilstein-journals.org Both Brønsted acids (like triflic acid) and Lewis acids (like scandium triflate or magnesium iodide) have been used effectively. nih.govbeilstein-journals.org The proposed mechanism involves protonation of the acetal, followed by hydrolysis and then condensation with an amine, cyclization, and dehydration. nih.gov

The pyrrole ring itself is an electron-rich aromatic system and is highly reactive towards electrophiles, more so than benzene (B151609), furan, or thiophene. pharmaguideline.comyoutube.com This high reactivity means that strong acidic conditions or potent electrophilic reagents can lead to polymerization. youtube.comyoutube.com Therefore, electrophilic substitution reactions on the pyrrole ring, such as acylation, must be carried out under carefully controlled, often milder, conditions to avoid unwanted side reactions. youtube.com

Intermediates and Transition States in Pyrrole Carboxamide Synthesis

The synthesis of pyrrole carboxamides proceeds through various mechanisms, each characterized by unique intermediates and transition states. The specific pathway often depends on the chosen synthetic strategy, such as the Paal-Knorr synthesis, cycloaddition reactions, or methods involving activated carboxylic acid derivatives.

In routes analogous to the classical Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine, the initial intermediates are typically hemiaminals formed from the condensation of the amine with one of the carbonyl groups. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the aromatic pyrrole ring. While the Paal-Knorr reaction itself is one of the most widely used methods for pyrrole synthesis, the intermediates can vary based on reaction conditions. researchgate.net

Another significant strategy involves the use of tosylmethyl isocyanide (TosMIC) in [3+2] cycloaddition reactions with electron-deficient compounds. mdpi.com In this method, a strong base abstracts a proton from TosMIC to form a carbanion intermediate. mdpi.com This nucleophilic intermediate then attacks an α,β-unsaturated compound, initiating an intramolecular cycloaddition. The subsequent elimination of the tosyl group serves as the driving force for aromatization to yield the final pyrrole product. mdpi.com

For the direct formation of the carboxamide bond, a common method employs activated pyrrole carboxylic acid surrogates. One such approach is the use of 2-(trichloroacetyl)pyrroles. rsc.org These compounds act as effective acylating agents, where the trichloromethyl group serves as a good leaving group, facilitating the attack by an amine. rsc.org This process avoids the need for harsh coupling agents and proceeds smoothly to form the amide bond. rsc.org

Computational studies, such as Density Functional Theory (DFT), have provided deeper insights into the energetics and structures of transition states in related pyrrole reactions. For instance, in silver-catalyzed reactions involving pyrrole derivatives, transition states for C-C bond formation have been identified. acs.org These studies suggest that reactions can proceed via an initial nucleophilic attack by the C-3 atom of the pyrrole ring, leading to a spirocyclic intermediate, a pathway that contradicts the conventional understanding of pyrrole reactivity being higher at the C-2 position. acs.org

Optimization of Reaction Conditions and Yield for this compound Synthesis

The efficient synthesis of this compound hinges on the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically manipulated include solvent, temperature, base, and reaction time, particularly during the formation of the core pyrrole ring and the subsequent amidation step.

A relevant and adaptable method for synthesizing the pyrrole core is the Hantzsch pyrrole synthesis, which can be performed using continuous flow chemistry. nih.gov This method involves the reaction of a β-ketoester, a primary amine (in this case, methylamine), and an α-haloketone. nih.gov The optimization of this process often involves screening various bases, solvents, and temperatures. For instance, in a related synthesis of pyrrole-3-carboxylic acid derivatives, a variety of bases such as N,N-diisopropylethylamine (DIPEA), triethylamine, and pyridine were screened, with DIPEA in dimethylformamide (DMF) at elevated temperatures proving most effective. nih.gov

Comparing batch (in-flask) synthesis with continuous flow methods has shown that the latter can offer significantly higher yields in shorter reaction times. For example, the in-flask synthesis of a similar pyrrole-3-carboxylic acid under optimized conditions yielded 40%, whereas the continuous flow process achieved a 65% yield. syrris.com

The following interactive table summarizes hypothetical optimization data for a key step in the synthesis of a 1,5-dimethyl-1H-pyrrole-3-carboxylate intermediate, based on common optimization strategies found in the literature for similar heterocyclic compounds.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Triethylamine | Ethanol | 80 | 12 | 45 |

| 2 | DIPEA | Ethanol | 80 | 12 | 55 |

| 3 | DIPEA | DMF | 100 | 8 | 72 |

| 4 | DIPEA | DMF | 120 | 6 | 85 |

| 5 | Potassium Carbonate | Acetonitrile | 80 | 18 | 60 |

| 6 | DIPEA | Toluene | 110 | 10 | 78 |

This systematic approach to optimizing reaction parameters is essential for developing a robust and scalable synthesis for this compound and its analogues.

Chemical Reactivity and Derivatization Strategies of 1,5 Dimethyl 1h Pyrrole 3 Carboxamide

Functional Group Transformations

The functional groups of 1,5-Dimethyl-1H-pyrrole-3-carboxamide—the pyrrole (B145914) ring, the methyl groups, and the carboxamide moiety—offer various avenues for chemical modification.

Formylation and Subsequent Conversions (e.g., to Carboxylate Ester)

The introduction of a formyl group (-CHO) onto the pyrrole ring can be achieved through electrophilic substitution, most commonly via the Vilsmeier-Haack reaction. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically a chloroiminium salt generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgchemistrysteps.com The Vilsmeier reagent is a mild electrophile suitable for reacting with activated aromatic systems such as pyrroles. chemistrysteps.com

Once a formyl group is introduced, it serves as a versatile synthetic handle for further transformations. A common subsequent conversion is the oxidation of the aldehyde to a carboxylic acid, which can then be esterified.

Table 1: Potential Vilsmeier-Haack Formylation and Subsequent Conversion

| Step | Reaction | Reagents | Product |

|---|---|---|---|

| 1 | Formylation | POCl₃, DMF | 1,5-Dimethyl-x-formyl-1H-pyrrole-3-carboxamide |

| 2 | Oxidation | e.g., KMnO₄, Ag₂O | 1,5-Dimethyl-3-carboxamido-1H-pyrrole-x-carboxylic acid |

Oxidation Reactions of the Pyrrole Ring and Side Chains

The electron-rich pyrrole ring is susceptible to oxidation, which can lead to dearomatization. Reagents such as N-Bromosuccinimide (NBS) can promote the oxidative dearomatization of substituted pyrroles, potentially yielding functionalized maleimides. nih.govresearchgate.net This process involves a series of steps including dearomatization, oxidation, and, depending on the substituents, elimination reactions. nih.gov The specific products formed depend heavily on the reaction conditions and the substitution pattern of the pyrrole. For this compound, such a reaction would involve the oxidation of the C(2)=C(3) or C(3)=C(4) double bonds within the ring.

Oxidation of the methyl side chains is another possibility. While direct oxidation can be challenging, a common strategy involves radical-mediated halogenation of the benzylic-like methyl groups, followed by nucleophilic substitution with water or hydroxide (B78521) to yield hydroxymethyl or formyl groups. NBS, in the presence of a radical initiator, is a standard reagent for such allylic or benzylic brominations. organic-chemistry.org

Reduction Reactions Leading to Pyrrolidine (B122466) Derivatives

The aromatic pyrrole ring of this compound can be reduced to the corresponding saturated pyrrolidine ring. This transformation is typically achieved through catalytic hydrogenation. acs.org Heterogeneous catalysts, such as rhodium-on-alumina (Rh/Al₂O₃) or ruthenium-based catalysts, are effective for this purpose. acs.orgox.ac.uk The reaction involves the addition of hydrogen across the double bonds of the pyrrole ring, usually from one face of the molecule, leading to specific stereochemical outcomes. acs.org

The hydrogenation of highly substituted pyrroles can proceed with excellent diastereoselectivity, where existing stereocenters (if any) or substituents direct the approach of hydrogen to one face of the ring. acs.org For this compound, this would result in the formation of 1,5-Dimethylpyrrolidine-3-carboxamide, creating new stereocenters at the C(3) and C(5) positions.

Table 2: Catalytic Hydrogenation of the Pyrrole Ring

| Catalyst | Conditions | Product |

|---|---|---|

| Rhodium on Alumina (Rh/Al₂O₃) | H₂ gas, pressure | 1,5-Dimethylpyrrolidine-3-carboxamide |

Electrophilic Substitution Reactions on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the ring system. pearson.com This makes it significantly more reactive than benzene (B151609).

Regioselectivity Considerations of Electrophiles at Pyrrole C(4)

In unsubstituted pyrrole, electrophilic attack occurs preferentially at the C(2) or C(5) positions (α-positions). This is because the carbocation intermediate formed by attack at the α-position is stabilized by three resonance structures, whereas the intermediate from attack at the C(3) or C(4) positions (β-positions) is stabilized by only two. echemi.comstackexchange.com

In this compound, the C(5) position is blocked by a methyl group, leaving the C(2) and C(4) positions as potential sites for electrophilic attack. The directing effects of the three substituents must be considered:

1-Methyl group: Activating, ortho- and para-directing. It enhances the electron density at C(2) and C(5).

5-Methyl group: Activating, ortho- and para-directing. It enhances the electron density at C(4) and C(2).

3-Carboxamide group: Deactivating and meta-directing (by analogy to benzene chemistry). It withdraws electron density from the ring, particularly from the C(2) and C(4) positions, and would direct an incoming electrophile to the C(5) position, which is already substituted.

The powerful activating effect of the pyrrole nitrogen and the two methyl groups generally outweighs the deactivating effect of the carboxamide group. The combined activating effects of the 1-Me and 5-Me groups direct towards the C(2) and C(4) positions. However, the presence of an electron-withdrawing group at C(3) can significantly influence the regioselectivity. Studies on similarly substituted pyrroles, such as the nitration of 2-acetyl-1-methylpyrrole, show that substitution at the C(4) position is not only possible but can be the major pathway. cdnsciencepub.com Similarly, nitration of 1-methyl-2-pyrrolecarbonitrile yields a mixture of 4-nitro and 5-nitro isomers, demonstrating that a deactivating group at an α-position can direct an incoming electrophile to the C(4) position. cdnsciencepub.comresearchgate.net Therefore, electrophilic attack at the C(4) position of this compound is a highly plausible outcome, competing with substitution at the C(2) position.

Cross-Coupling Reactions for Pyrrole Ring Functionalization

The pyrrole scaffold of this compound offers opportunities for structural diversification through the introduction of various substituents. Cross-coupling reactions, particularly those catalyzed by palladium, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the functionalization of the pyrrole ring.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are instrumental in modern organic synthesis for constructing complex molecular architectures. yonedalabs.comnih.gov The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide or triflate, is a versatile method for forming C-C bonds. yonedalabs.comnih.gov While direct Suzuki-Miyaura coupling on an unsubstituted C-H bond of the pyrrole ring in this compound would require prior halogenation or conversion to a triflate at the C2 or C4 positions, the principles of this reaction are highly relevant for its derivatives.

The reactivity of pyrrole derivatives in palladium-catalyzed couplings can be influenced by the electronic properties and steric hindrance of the substituents. For instance, the C2 and C5 positions of the pyrrole ring are generally more reactive towards C-H bond functionalization than the C3 and C4 positions. researchgate.net In the case of this compound, the C2 and C4 positions are available for functionalization.

A general strategy for the Suzuki-Miyaura coupling of a pyrrole derivative involves the reaction of a halogenated pyrrole with a boronic acid in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, base, and solvent is crucial for the reaction's success and can be optimized for specific substrates. nih.gov For example, an efficient arylation of SEM-protected pyrroles has been achieved using Suzuki-Miyaura coupling conditions. nih.gov

Table 1: Illustrative Palladium-Catalyzed Suzuki-Miyaura Coupling Conditions for Pyrrole Derivatives

| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 61 |

| 2 | Pd(PPh₃)₂Cl₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 45 |

| 3 | Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Dioxane/H₂O | 90 | 32 |

| 4 | Pd(dppf)Cl₂ | dppf | Na₂CO₃ | Dioxane/H₂O | 90 | 25 |

This table is illustrative and based on studies of other pyrrole derivatives; specific conditions for this compound may vary. nih.gov

Direct C-H arylation is another powerful palladium-catalyzed method that avoids the need for pre-functionalization with a halogen. nih.gov This approach involves the direct coupling of a C-H bond with an aryl halide. For pyrrole derivatives, C-H arylation often occurs selectively at the C2 and C5 positions. researchgate.netnih.gov The development of N-heterocyclic carbene (NHC) palladium catalysts has expanded the scope of direct arylation to include less reactive aryl chlorides.

Amide Linker Modifications and Analog Generation

The amide linker in this compound is a key site for chemical modification to generate a diverse library of analogs. Such modifications can significantly influence the compound's physicochemical properties and biological activity. Strategies for modifying the amide linker primarily involve the synthesis of new amide bonds with a variety of amines or the transformation of the amide into other functional groups.

The synthesis of analogs can be achieved by coupling 1,5-dimethyl-1H-pyrrole-3-carboxylic acid with a wide range of primary and secondary amines using standard peptide coupling reagents. This approach allows for the introduction of various substituents on the nitrogen atom of the carboxamide. The choice of amine building blocks is vast, enabling the exploration of different steric and electronic properties in the resulting analogs.

For instance, in the development of agrochemical fungicides based on pyrrole carboxamides, extensive modifications of the aniline (B41778) part of the molecule have been explored. nih.gov This highlights the importance of the substituent attached to the amide nitrogen in determining biological activity. The synthesis of these analogs often involves the reaction of a pyrrole carboxylic acid derivative with a substituted aniline. nih.gov

Table 2: Examples of Amine Building Blocks for Amide Linker Modification

| Amine Type | Example | Potential Modification |

| Aliphatic Amines | Cyclohexylamine, Benzylamine | Introduction of lipophilic or bulky groups |

| Aromatic Amines | Aniline, 4-Fluoroaniline | Modulation of electronic properties and potential for π-stacking interactions |

| Heterocyclic Amines | Piperidine (B6355638), Morpholine | Introduction of polar groups and alteration of solubility |

| Amino Acids | Glycine methyl ester | Incorporation of biocompatible moieties |

The amide bond itself can also be modified. For example, it can be reduced to an amine or converted to a thioamide. These transformations can alter the hydrogen bonding capabilities and conformational flexibility of the molecule.

Strategies for Modulating Biological Activity through Structural Derivatization

Structural derivatization of this compound is a key strategy for modulating its biological activity and exploring its structure-activity relationships (SAR). Modifications can be targeted to the pyrrole ring, the N-methyl group, the C5-methyl group, and the carboxamide moiety.

Studies on various pyrrole carboxamide derivatives have revealed that small changes in substitution can lead to significant differences in biological activity. For example, in a series of pyrrole-2-carboxamide inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), the substituents on both the pyrrole ring and the carboxamide were found to be crucial for anti-tuberculosis activity. nih.gov Attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, as well as bulky substituents to the carboxamide, greatly improved potency. nih.gov Furthermore, methylation of the pyrrole nitrogen was shown to reduce activity, highlighting the importance of the N-H bond in that specific series. nih.gov

In the context of pyrrole-3-carboxamide derivatives, SAR studies have also been conducted. For instance, a study on pyrrole-3-carboxamide derivatives highlighted the impact of substituents on their biological profiles.

Table 3: General Structure-Activity Relationship Trends for Pyrrole Carboxamides

| Molecular Region | Modification | General Effect on Biological Activity (Example-dependent) |

| Pyrrole Ring | Introduction of aryl or heteroaryl groups | Can enhance potency through additional binding interactions. nih.gov |

| N1-Substituent | Variation of alkyl or aryl groups | Influences metabolic stability and binding affinity. |

| C5-Substituent | Variation of alkyl groups | Can affect steric interactions within a binding pocket. |

| Amide Linker (N-substituent) | Introduction of diverse aliphatic, aromatic, or heterocyclic groups | Significantly impacts potency and physicochemical properties. nih.govnih.gov |

The generation of a library of analogs through derivatization at these positions allows for a systematic exploration of the chemical space around the this compound scaffold. By correlating the structural changes with the resulting biological activity, a comprehensive SAR profile can be established. This knowledge is invaluable for the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties.

Advanced Spectroscopic Characterization and Elucidation of 1,5 Dimethyl 1h Pyrrole 3 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of 1,5-Dimethyl-1H-pyrrole-3-carboxamide in solution. By analyzing the chemical shifts and coupling patterns in both one-dimensional and two-dimensional spectra, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrrole (B145914) ring protons (H-2 and H-4) appear as distinct singlets or narrow doublets in the aromatic region. The N-methyl and C-methyl protons will resonate as sharp singlets in the upfield region. The amide (-CONH₂) protons typically appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show signals for the two quaternary carbons and two CH carbons of the pyrrole ring, the carbonyl carbon of the amide group, and the two methyl group carbons. The chemical shifts are indicative of the electronic environment of each carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is predicted based on values for structurally similar pyrrole derivatives and general chemical shift ranges. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| 1-CH₃ | ~3.6 - 3.8 | ~35 - 37 |

| 2-H | ~7.0 - 7.2 | ~125 - 128 |

| C-2 | - | ~125 - 128 |

| C-3 | - | ~118 - 120 |

| 4-H | ~6.5 - 6.7 | ~110 - 112 |

| C-4 | - | ~110 - 112 |

| 5-CH₃ | ~2.2 - 2.4 | ~12 - 14 |

| C-5 | - | ~130 - 133 |

| C=O | - | ~165 - 168 |

| -NH₂ | ~5.5 - 7.5 (broad) | - |

To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, several two-dimensional (2D) NMR experiments are utilized. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled. For this compound, COSY is primarily used to confirm the absence of coupling between the pyrrole ring protons (H-2 and H-4) and the methyl groups, as they are separated by quaternary carbons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It would be used to definitively link the proton signals for H-2, H-4, 1-CH₃, and 5-CH₃ to their corresponding carbon atoms (C-2, C-4, 1-CH₃, and 5-CH₃).

The protons of the 1-CH₃ group showing a correlation to C-2 and C-5.

The H-2 proton showing correlations to C-3, C-4, and the 1-CH₃ carbon.

The H-4 proton showing correlations to C-2, C-3, C-5, and the C=O carbon.

The protons of the 5-CH₃ group showing correlations to C-4 and C-5.

The amide protons (-NH₂) showing correlations to the C=O carbon and C-3.

These combined 2D NMR experiments provide a comprehensive and definitive confirmation of the molecular structure of this compound. researchgate.net

Computational chemistry provides a powerful method for validating experimentally observed NMR data. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with Density Functional Theory (DFT), is a well-established approach for calculating theoretical NMR chemical shifts. nih.govmdpi.comelsevierpure.com

The process involves:

Optimizing the 3D geometry of the this compound molecule using a selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)). elsevierpure.com

Performing an NMR shielding calculation on the optimized geometry using the GIAO method.

Calculating the final chemical shifts by referencing the computed isotropic shielding values to the shielding value of a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A strong correlation between the calculated and experimental chemical shifts provides high confidence in the structural assignment. nih.gov This computational approach is particularly valuable for resolving ambiguities in spectral assignments and confirming the proposed structure, especially in cases where complex spectra or unexpected chemical shifts are observed. rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, serves to identify the functional groups present in this compound and to study non-covalent interactions such as hydrogen bonding.

The IR and Raman spectra of this compound are characterized by absorption bands corresponding to the vibrational modes of its specific functional groups.

N-H Stretching: The primary amide (-CONH₂) group gives rise to two distinct N-H stretching bands, corresponding to the asymmetric and symmetric vibrations. In a non-hydrogen-bonded state (e.g., dilute solution in CCl₄), these typically appear around 3500 cm⁻¹ and 3400 cm⁻¹, respectively.

C=O Stretching (Amide I band): The carbonyl group stretch is a very strong and characteristic absorption in the IR spectrum, typically appearing in the range of 1650-1680 cm⁻¹. nih.gov Its exact position is sensitive to the electronic environment and hydrogen bonding.

N-H Bending (Amide II band): The N-H in-plane bending vibration is another characteristic amide band, usually found near 1600-1640 cm⁻¹.

C=C and C-N Stretching: The stretching vibrations of the pyrrole ring C=C and C-N bonds occur in the fingerprint region, typically between 1400 cm⁻¹ and 1550 cm⁻¹. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound (Note: Frequencies are approximate and can shift based on physical state and intermolecular interactions.)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Amide (-NH₂) | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic & Methyl) | Pyrrole C-H, -CH₃ | 2850 - 3100 | Medium-Weak |

| C=O Stretch (Amide I) | Amide (-C=O) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide (-NH₂) | 1600 - 1640 | Medium-Strong |

| C=C Stretch | Pyrrole Ring | 1500 - 1580 | Medium |

| C-N Stretch | Pyrrole Ring | 1400 - 1480 | Medium |

In the solid state or in concentrated solutions, this compound is expected to form intermolecular hydrogen bonds. The primary amide group is both a hydrogen bond donor (the N-H protons) and an acceptor (the carbonyl oxygen). The most stable arrangement typically involves a dimer or polymer chain where the N-H of one molecule interacts with the C=O of another. mdpi.com

These hydrogen bonding interactions have a distinct effect on the vibrational frequencies:

N-H Stretching: The N-H stretching bands will shift to lower wavenumbers (a "red shift") and become broader compared to the non-hydrogen-bonded state. For instance, the bands might shift from ~3400-3500 cm⁻¹ to ~3150-3350 cm⁻¹. nih.govresearchgate.net

C=O Stretching: The carbonyl (Amide I) stretching frequency also experiences a red shift upon hydrogen bonding, as the C=O bond is weakened. The band might shift from ~1680 cm⁻¹ down to ~1650 cm⁻¹. nih.gov

By comparing the spectra of the compound in different phases (solid vs. dilute solution in a non-polar solvent), the magnitude of these shifts can be determined, providing evidence and insight into the strength and nature of the intermolecular hydrogen bonding within the molecular structure. mdpi.com

Theoretical Confirmation of Vibrational Frequencies (PED Calculations)

Theoretical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies and performing a Potential Energy Distribution (PED) analysis, each vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or torsion. This approach provides a detailed confirmation of experimentally observed infrared and Raman spectra.

The table below presents a selection of theoretically predicted vibrational frequencies and their assignments for a representative pyrrole-3-carboxamide structure, illustrating the type of data obtained from PED calculations.

| Predicted Frequency (cm⁻¹) | Assignment | Vibrational Mode |

|---|---|---|

| 3430 | N-H Stretch | Amide group |

| 3125 | C-H Stretch | Pyrrole ring |

| 2985 | CH₃ Asymmetric Stretch | Methyl groups |

| 1680 | C=O Stretch | Carboxamide group |

| 1550 | N-H Bending | Amide II band |

| 1470 | C=C Stretch | Pyrrole ring |

| 1410 | CH₃ Bending | Methyl groups |

| 1250 | C-N Stretch | Amide III band |

| 1020 | CH₃ Rocking | Methyl groups |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its conjugated systems and chromophores.

The structure of this compound contains two primary chromophores: the pyrrole ring and the carboxamide group. The pyrrole ring is an aromatic π-system, which gives rise to intense π → π* transitions. These transitions involve the excitation of an electron from a bonding (π) molecular orbital to an antibonding (π) molecular orbital. researchgate.net The carboxamide group contains a carbonyl (C=O) group and a nitrogen atom, both of which have non-bonding electrons (n-electrons). This allows for n → π transitions, where an electron from a non-bonding orbital is promoted to an antibonding π* orbital. Typically, n → π* transitions are of lower energy and intensity compared to π → π* transitions. The conjugation between the pyrrole ring and the carboxamide group can influence the energy of these transitions, often causing a bathochromic (red) shift to longer wavelengths.

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. derpharmachemica.com It calculates the excitation energies (which correspond to absorption wavelengths), oscillator strengths (which relate to absorption intensity), and the nature of the electronic transitions.

Studies on similar pyrrole-carboxamide structures, such as 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, have utilized TD-DFT to analyze their electronic spectra. ijcce.ac.ir These calculations reveal the specific molecular orbitals involved in the primary electronic transitions. For this compound, the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) transition is expected to be the dominant contributor to the main absorption band, characteristic of a π → π* transition. ijcce.ac.irderpharmachemica.com

The following table shows representative TD-DFT calculation results for a pyrrole-3-carboxamide derivative, predicting the key electronic transitions.

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.45 | HOMO → LUMO | π → π |

| 265 | 0.21 | HOMO-1 → LUMO | π → π |

| 240 | 0.08 | HOMO → LUMO+1 | π → π* |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₈H₁₂N₂O), the exact molecular weight is 152.0950 g/mol . The molecular ion peak [M]⁺• would be observed at m/z 152.

Upon ionization, the molecular ion can undergo fragmentation through characteristic pathways. The fragmentation of pyrrole derivatives is often influenced by the substituents on the ring. nih.gov For the title compound, key fragmentations would likely involve:

Alpha-cleavage: Cleavage of the bond adjacent to the nitrogen of the carboxamide group.

Loss of the carboxamide side chain: Cleavage of the C-C bond between the pyrrole ring and the carboxamide carbonyl group.

Loss of methyl radicals: Cleavage of the C-N or C-C bonds to release a methyl radical (•CH₃).

McLafferty rearrangement: If applicable, though less likely for this specific structure.

Based on these principles, a plausible fragmentation pattern can be proposed. libretexts.org

| m/z Value | Proposed Fragment Structure / Loss |

|---|---|

| 152 | [M]⁺• (Molecular Ion) |

| 137 | [M - CH₃]⁺ (Loss of a methyl radical from N1 or C5) |

| 109 | [M - CONH₂]⁺ (Loss of the carboxamide radical) |

| 94 | [C₆H₈N]⁺ (Pyrrole ring fragment after side-chain loss) |

| 80 | [C₅H₆N]⁺ (Methylpyrrole cation) |

| 44 | [CONH₂]⁺ (Carboxamide cation) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

A crystal structure for this compound has not been reported in the Cambridge Structural Database. However, the crystallographic data of structurally related compounds, like 1-benzyl-4-formyl-1H-pyrrole-3-carboxamide, can serve as an illustrative example of the type of information obtained. ijcce.ac.ir Such analyses typically reveal a nearly planar pyrrole ring system. In the solid state, carboxamide derivatives often form hydrogen-bonded dimers or chains through N-H···O interactions, which significantly influence their crystal packing. mdpi.com

The table below presents typical crystallographic data for a substituted pyrrole-3-carboxamide derivative to demonstrate the parameters determined by this method.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 105.2 |

| Volume (ų) | 1255 |

| Z (Molecules per unit cell) | 4 |

Computational and Theoretical Chemistry Studies of 1,5 Dimethyl 1h Pyrrole 3 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 1,5-Dimethyl-1H-pyrrole-3-carboxamide have been employed to elucidate its fundamental chemical characteristics. Standard methodologies, such as using the B3LYP functional with a 6-311++G(d,p) basis set, are typically applied for structural validation and electronic property analysis of similar pyrrole (B145914) derivatives researchgate.net.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this analysis identifies the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis involves studying the different spatial arrangements (conformers) of the molecule that can be interconverted by rotation about single bonds. The key flexible bond in this compound is the C-C bond connecting the pyrrole ring to the carboxamide group. DFT calculations can map the potential energy surface as a function of the rotation around this bond to identify the most stable conformer and the energy barriers between different conformations. This is crucial for understanding how the molecule's shape influences its interactions and reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. irjweb.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor irjweb.commdpi.com.

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO energy gap (ΔE). This gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitability irjweb.comschrodinger.com. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates higher reactivity and a greater ease of undergoing electronic transitions. The energy gap can be used to understand the charge transfer that occurs within the molecule researchgate.net. For related heterocyclic amide compounds, HOMO-LUMO energy gaps have been calculated in the range of 4.0 to 5.1 eV, suggesting significant stability mdpi.comresearchgate.netnih.gov.

| Parameter | Energy (eV) - Illustrative |

|---|---|

| EHOMO | -6.29 |

| ELUMO | -1.81 |

| HOMO-LUMO Gap (ΔE) | 4.48 |

Note: The data in this table is illustrative, based on values reported for similar heterocyclic compounds, to demonstrate the typical output of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. The MEP map displays regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map helps identify sites susceptible to electrophilic and nucleophilic attack.

Negative Regions (Red/Yellow): These areas have a high electron density and represent the most negative electrostatic potential. They are prone to attack by electrophiles. In this molecule, the most negative region is expected to be localized around the carbonyl oxygen atom of the carboxamide group due to its high electronegativity and lone pairs of electrons.

Positive Regions (Blue): These areas are electron-deficient and have the most positive electrostatic potential. They are susceptible to attack by nucleophiles. Positive regions are typically found around the hydrogen atoms, particularly the N-H proton of the amide group.

Neutral Regions (Green): These areas have an electrostatic potential close to zero.

The MEP map provides a clear, visual guide to the molecule's reactivity, corroborating predictions made by other analyses researchgate.net.

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and the interactions between orbitals. researchgate.net It provides a detailed description of the "natural Lewis structure" of a molecule by analyzing charge delocalization, which is key to understanding molecular stability. wikipedia.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) - Illustrative |

|---|---|---|

| LP(1) Npyrrole | π(C=C)ring | ~40-50 |

| LP(1) Namide | π(C=O)amide | ~50-60 |

| π(C=C)ring | π*(C=O)amide | ~15-25 |

Note: The data in this table is illustrative, based on typical stabilization energies for similar electronic interactions, to demonstrate the output of NBO analysis.

The chemical and physical properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational studies can model these solvent effects, often using a Polarizable Continuum Model (PCM), to predict how a solvent alters the molecule's electronic structure and absorption spectra.

The phenomenon where the absorption wavelength of a compound changes with the polarity of the solvent is known as solvatochromism. mdpi.com For molecules like this compound, which possess a permanent dipole moment that is likely to increase upon electronic excitation to the first excited state, a bathochromic (red) shift in the π→π* transition is generally observed as solvent polarity increases. This is because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. Theoretical calculations can predict the absorption maxima (λmax) in various solvents, providing insights into solute-solvent interactions. bau.edu.lbnih.gov

| Solvent | Dielectric Constant (ε) | λmax (nm) - Illustrative |

|---|---|---|

| Hexane | 1.88 | 285 |

| Dichloromethane | 8.93 | 292 |

| Ethanol | 24.55 | 296 |

| Acetonitrile | 37.50 | 298 |

| Water | 80.10 | 302 |

Note: The λmax values are illustrative, demonstrating the expected trend of a bathochromic shift with increasing solvent polarity.

Topological Analyses and Intermolecular Interactions

Topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), provide a rigorous method for analyzing the electron density distribution to characterize chemical bonding and intermolecular interactions. By examining the properties of the electron density at specific points, such as bond critical points (BCPs), one can determine the nature and strength of interactions like hydrogen bonds, van der Waals forces, and other non-covalent contacts.

Atoms in Molecules (AIM) Theory for Intra- and Intermolecular Hydrogen Bonding

The Atoms in Molecules (AIM) theory is a valuable method for analyzing the topology of electron density, allowing for the characterization of chemical bonds, including hydrogen bonds. For this compound, AIM analysis can reveal the nature and strength of both intramolecular and intermolecular hydrogen bonds.

Intramolecularly, the presence of the carboxamide group allows for the potential formation of a hydrogen bond between the amide proton and the nitrogen atom of the pyrrole ring or the carbonyl oxygen. AIM calculations can identify the bond critical points (BCPs) associated with these interactions and quantify their strength through the electron density (ρ) and its Laplacian (∇²ρ) at the BCP.

Intermolecularly, this compound can form dimeric structures through hydrogen bonding between the amide group of one molecule and the carbonyl oxygen of another. The strength of these intermolecular interactions is crucial for understanding the crystal packing and solid-state properties of the compound. AIM theory provides a quantitative measure of these bonds, complementing experimental crystallographic data.

Table 1: AIM Parameters for Hydrogen Bonds in this compound Dimers

| Bond | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) |

|---|---|---|

| N-H···O (Intermolecular) | Data not available | Data not available |

Quantitative Assessment of Weak Interactions

Beyond classical hydrogen bonds, weaker non-covalent interactions play a significant role in the structure and function of molecules. These include van der Waals forces, π-π stacking, and C-H···π interactions. Computational methods such as Symmetry-Adapted Perturbation Theory (SAPT) and Non-Covalent Interaction (NCI) plots are employed to quantitatively assess these weak interactions.

For this compound, the pyrrole ring provides a platform for π-π stacking interactions between molecules. Additionally, the methyl groups can participate in weaker C-H···π and C-H···O interactions. A quantitative assessment of these interactions is essential for a complete understanding of the molecule's supramolecular chemistry. SAPT analysis can decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing insight into the physical nature of the forces at play.

Thermodynamic Parameters and Reaction Spontaneity Calculations

Computational chemistry allows for the calculation of various thermodynamic parameters, such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), which are crucial for predicting the stability of different conformations and the spontaneity of reactions. These parameters are typically calculated using frequency analysis after a geometry optimization.

For this compound, theoretical calculations can determine the relative stabilities of different conformers, for instance, those arising from the rotation around the C-C bond connecting the pyrrole ring and the carboxamide group. The calculated Gibbs free energy difference (ΔG) between conformers indicates their relative populations at a given temperature. Furthermore, thermodynamic calculations can predict the feasibility of its synthesis or degradation pathways.

Table 2: Calculated Thermodynamic Parameters for Conformers of this compound

| Conformer | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Conformer A | 0.00 | 0.00 |

Molecular Dynamics Simulations to Study Conformational Landscape

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational landscape and flexibility. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the potential energy surface and identify the most stable and accessible conformations.

For this compound, MD simulations can be used to study the rotational dynamics of the carboxamide group and the flexibility of the pyrrole ring. These simulations can reveal the time scales of conformational changes and the energetic barriers between different states. The results of MD simulations can be visualized through trajectory analysis, providing a movie-like representation of the molecule's motion. This information is particularly valuable for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment. The stability of intermolecular interactions, such as those in a dimeric complex, can also be assessed by monitoring key distances and angles over the course of a simulation.

Biological Activity and Structure Activity Relationship Sar Studies of 1,5 Dimethyl 1h Pyrrole 3 Carboxamide Derivatives

General Biological Relevance of Pyrrole (B145914) Carboxamide Scaffolds

The pyrrole ring is a fundamental structural motif found in a vast array of natural products and synthetic compounds that exhibit significant biological activities. rsc.orgnih.govekb.eg This five-membered nitrogen-containing heterocycle is a key component of vital biomolecules such as heme, chlorophyll, and vitamin B12. ekb.egnih.gov In the realm of medicinal chemistry, the pyrrole scaffold serves as a versatile template for the development of novel therapeutic agents due to its ability to interact with various biological targets. nih.govbohrium.com

The incorporation of a carboxamide functional group onto the pyrrole ring, forming a pyrrole carboxamide scaffold, further enhances the pharmacological potential of these molecules. researchgate.netrsc.org The pyrrole carboxamide moiety is a recognized pharmacophore present in compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. rsc.orgnih.govresearchgate.netresearchgate.net For instance, derivatives of pyrrole-2-carboxamide have been investigated as potent inhibitors of Mycobacterial membrane protein large 3 (MmpL3), a crucial target for the development of new anti-tuberculosis drugs. nih.govacs.org Furthermore, pyrrole-3-carboxamide derivatives have been explored as inhibitors of EZH2 (enhancer of zeste homologue 2), a protein implicated in various cancers. rsc.org The diverse therapeutic applications of pyrrole and its derivatives underscore their importance in drug discovery and development. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of 1,5-Dimethyl-1H-pyrrole-3-carboxamide derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies, which involve systematic modifications of the molecule and evaluation of the resulting changes in biological activity, have provided valuable insights into the key structural features required for their pharmacological effects.

Research has demonstrated that the nature and position of substituents on the pyrrole ring and the carboxamide nitrogen significantly influence the biological activity of these compounds. For example, in a series of pyrrole-2-carboxamide derivatives designed as anti-tuberculosis agents, attaching phenyl and pyridyl groups with electron-withdrawing substituents to the pyrrole ring, along with bulky substituents on the carboxamide, was found to greatly improve their activity. nih.govacs.org Conversely, the introduction of small, aromatic, or secondary amine groups at the tail position of the carboxamide led to a loss of potency. nih.gov

In the context of pyrrole-3-carboxamide derivatives targeting serotonin (B10506) receptors and the serotonin transporter, structural modifications have been explored to enhance binding affinity and functional activity. nih.govebi.ac.uk For instance, the replacement of a 1H-pyrrolo[3,2-c]quinoline scaffold with a 2-phenyl-1H-pyrrole-3-carboxamide moiety resulted in a shift from neutral antagonism to inverse agonism at the 5-HT6 receptor. nih.govacs.org Further SAR studies on this new scaffold revealed that fluorine substitution on the 2-phenyl ring could modulate the affinity for the 5-HT6 receptor. nih.govacs.org

The following table summarizes the influence of various substituents on the biological activity of pyrrole carboxamide derivatives based on findings from different studies.

| Scaffold | Target | Favorable Substituents/Modifications | Unfavorable Substituents/Modifications |

|---|---|---|---|

| Pyrrole-2-carboxamide | Mycobacterium tuberculosis MmpL3 | Phenyl and pyridyl groups with electron-withdrawing substituents on the pyrrole ring; bulky substituents on the carboxamide. nih.govacs.org | Small, aromatic, and secondary amine groups on the carboxamide. nih.gov |

| 2-Phenyl-1H-pyrrole-3-carboxamide | 5-HT6 Receptor | Fluorine substitution at the 2-phenyl ring. nih.govacs.org | Degradation of the 1H-pyrrolo[3,2-c]quinoline central core to 2-phenyl-1H-pyrrole-3-carboxamide initially decreased affinity. nih.govacs.org |

| Pyrrolone | Plasmodium falciparum | A hydrophobic group on the pyrrole ring; ethyl groups replacing methyls on the pyrrole. nih.gov | Removal of methyl substituents on the pyrrole; replacement of the pyrrole with other heterocycles (imidazole, pyrazole (B372694), etc.). nih.gov |

The methyl groups at the 1- and 5-positions of the this compound core and the carboxamide moiety itself play crucial roles in defining the biological activity of these derivatives.

The methyl groups can influence the compound's lipophilicity, metabolic stability, and steric interactions with the target binding site. In a study on pyrrolone antimalarials, the removal of methyl substituents on the pyrrole ring led to a significant loss of activity, suggesting their importance for potency. nih.gov However, replacing both methyl groups with ethyl groups did not significantly affect activity, indicating that a certain degree of steric bulk at these positions is tolerated and may even be beneficial. nih.gov

The carboxamide moiety is a key structural feature that often participates in hydrogen bonding interactions with the biological target. The hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, which is often crucial for potent biological activity. nih.gov Studies on pyrrole-2-carboxamides have demonstrated that the hydrogens of the carboxamide are critical for their anti-TB potency. nih.gov The carboxamide group can also serve as a linker to introduce various substituents that can modulate the compound's properties and interactions with the target. rsc.org

Receptor Binding and Modulation Studies (Mechanistic Focus)

Derivatives of this compound have been extensively studied for their interactions with various receptors, particularly within the serotonergic system. These studies provide a mechanistic understanding of their pharmacological effects.

Several studies have focused on the development of pyrrole-3-carboxamide derivatives as ligands for serotonin receptors, which are implicated in a variety of physiological and pathological processes, including mood, cognition, and psychosis.

5-HT2A and 5-HT2C Receptors: Arylpiperazine-containing pyrrole-3-carboxamide derivatives have been synthesized and evaluated for their binding affinity to 5-HT2A and 5-HT2C receptors. nih.govebi.ac.uk These receptors are important targets for the development of antidepressant and antipsychotic drugs. nih.gov Structural modifications of a lead compound, N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide, were undertaken to improve binding affinity at these receptors. nih.govebi.ac.uk

5-HT6 Receptor: The 5-HT6 receptor has emerged as a promising target for the treatment of cognitive deficits. nih.govacs.orgnih.govresearchgate.net A series of 2-phenyl-1H-pyrrole-3-carboxamide derivatives have been identified as potent 5-HT6 receptor inverse agonists. nih.govacs.orgnih.govresearchgate.net These compounds were developed through a scaffold-hopping approach from a 1H-pyrrolo[3,2-c]quinoline-based antagonist. nih.govacs.org The new framework allows for the introduction of a hydrophobic site linked to the pyrrole core and an alicyclic amine in the 3-carboxamide fragment, which provides a positively ionizable atom for receptor interaction. nih.govacs.org

The following table presents the binding affinities (Ki) of selected pyrrole-3-carboxamide derivatives for various serotonin receptors.

| Compound | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT6R Ki (nM) |

|---|---|---|---|

| N-(3-(4-(2,3-dichlorophenyl)piperazin-1-yl)propyl)-1,2-dimethyl-5-phenyl-1H-pyrrole-3-carboxamide | Data not specified in provided search results | Data not specified in provided search results | Data not specified in provided search results |